molecular formula C17H12O4S B15343423 Pyren-2-ylmethyl hydrogen sulfate CAS No. 132769-77-8

Pyren-2-ylmethyl hydrogen sulfate

Cat. No.: B15343423
CAS No.: 132769-77-8
M. Wt: 312.3 g/mol
InChI Key: BXQLMAIEVDQAEP-UHFFFAOYSA-N
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Description

Pyren-2-ylmethyl hydrogen sulfate is an organosulfate compound featuring a pyrene moiety linked to a hydrogen sulfate ester group. The pyrene ring, a polycyclic aromatic hydrocarbon (PAH), confers unique electronic and photophysical properties, such as fluorescence and π-π stacking capabilities. The hydrogen sulfate ester (-OSO₃H) introduces acidity and hydrolytic susceptibility, making the compound reactive in aqueous environments.

Properties

CAS No.

132769-77-8

Molecular Formula

C17H12O4S

Molecular Weight

312.3 g/mol

IUPAC Name

pyren-2-ylmethyl hydrogen sulfate

InChI

InChI=1S/C17H12O4S/c18-22(19,20)21-10-11-8-14-6-4-12-2-1-3-13-5-7-15(9-11)17(14)16(12)13/h1-9H,10H2,(H,18,19,20)

InChI Key

BXQLMAIEVDQAEP-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C3C(=CC(=C4)COS(=O)(=O)O)C=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyrenemethanol, 2-(hydrogen sulfate) typically involves the sulfonation of 2-Pyrenemethanol. The reaction can be carried out using sulfur trioxide or chlorosulfonic acid as sulfonating agents under controlled conditions. The reaction is usually performed in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent decomposition .

Industrial Production Methods

Industrial production of 2-Pyrenemethanol, 2-(hydrogen sulfate) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

2-Pyrenemethanol, 2-(hydrogen sulfate) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include pyrene-2-carboxylic acid, 2-Pyrenemethanol, and various substituted pyrene derivatives .

Scientific Research Applications

2-Pyrenemethanol, 2-(hydrogen sulfate) has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of other pyrene derivatives and as a reagent in organic synthesis.

    Biology: Studied for its interactions with biological molecules and potential use in bioimaging.

    Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Pyrenemethanol, 2-(hydrogen sulfate) involves its ability to interact with various molecular targets. The sulfate group can participate in hydrogen bonding and electrostatic interactions, which can influence the compound’s reactivity and binding affinity. The pyrene moiety can intercalate into DNA or interact with proteins, affecting their function and activity .

Comparison with Similar Compounds

Structural Comparison

Key Structural Features

  • Pyren-2-ylmethyl Hydrogen Sulfate : Combines a pyrene aromatic system with a methyl-linked hydrogen sulfate ester.
  • Similar Compounds :
Compound Name Core Structure Functional Group(s) Key Differences Reference
Sodium 2-methylprop-2-ene-1-sulfonate Allyl sulfonate Sulfonate (-SO₃⁻Na⁺) Ionic sulfonate vs. neutral sulfate ester; higher hydrolytic stability in sulfonates
(5-(Ethylsulfonyl)pyridin-2-yl)methanamine dihydrochloride Pyridine sulfonamide Sulfonyl (-SO₂-) and amine Sulfonyl group’s electron-withdrawing effects vs. sulfate ester’s acidity
[3,4,5-Trihydroxy-6-(hydroxymethyl)piperidin-2-yl] hydrogen sulfite Piperidine sulfite Sulfite (-OSO₂⁻) and hydroxyls Sulfite’s lower oxidation state and reduced stability compared to sulfate
Methyl 2-(piperidin-4-ylsulfonyl)benzoate hydrochloride Piperidine sulfonate Sulfonate (-SO₃⁻) and hydrochloride salt Salt form enhances solubility, unlike neutral sulfate esters

Insights :

  • The pyrene system distinguishes this compound from aliphatic or monocyclic analogs (e.g., piperidine or pyridine derivatives). Its large aromatic surface enables π-π interactions, which are absent in smaller-ring compounds .
  • Sulfate esters (as in the target compound) are more prone to hydrolysis than sulfonates or sulfonamides due to the weaker S–O bond .

Physicochemical Properties

Hydrolytic Stability :

  • Sulfate esters (e.g., this compound) hydrolyze readily under acidic or alkaline conditions, releasing sulfuric acid. In contrast, sulfonates (e.g., Sodium 2-methylprop-2-ene-1-sulfonate) exhibit greater stability due to stronger S–C bonds .

Solubility :

  • This compound is likely hydrophobic due to the pyrene ring but partially soluble in polar solvents via its sulfate group. Salts like Methyl 2-(piperidin-4-ylsulfonyl)benzoate hydrochloride show enhanced water solubility due to ionic character .

Proton Conductivity :

Chemical Reactivity :

  • The sulfate ester in this compound can act as a leaving group in nucleophilic substitutions, unlike sulfonamides or sulfonates, which are less reactive .

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